4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide
Description
4-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide (CAS: Not explicitly provided; synonyms listed in ) is a benzamide derivative characterized by a chloro substituent at position 4 of the benzoyl ring and a methoxy-nitro-substituted aniline moiety. The compound’s structure includes:
- 4-Chlorobenzoyl group: Enhances lipophilicity and steric bulk.
- 2-Methoxy-5-nitrophenyl group: The nitro group at position 5 (meta to the amide linkage) provides strong electron-withdrawing effects, while the methoxy group at position 2 (ortho to the amide) introduces steric hindrance and mild electron-donating properties.
Synthesis likely involves coupling 4-chlorobenzoyl chloride with 2-methoxy-5-nitroaniline under standard amidation conditions (e.g., using carbodiimides or activating agents like EDC/HOBt), as seen in analogous benzamide preparations .
Properties
IUPAC Name |
4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-7-6-11(17(19)20)8-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZURYDBPCBVNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methoxy-5-nitroaniline.
Chlorination: The nitroaniline derivative is then chlorinated to introduce a chloro group at the 4-position, resulting in 4-chloro-2-methoxy-5-nitroaniline.
Amidation: Finally, the chlorinated nitroaniline is reacted with benzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 5-position undergoes reduction to form an amine under catalytic hydrogenation or metal-acid conditions. This transformation is critical for generating bioactive intermediates.
The nitro-to-amine conversion enhances the compound's nucleophilicity, enabling further functionalization (e.g., acylation or sulfonation).
Hydrolysis of the Amide Bond
The benzamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and 2-methoxy-5-nitroaniline.
Acidic hydrolysis proceeds more efficiently due to protonation of the amide oxygen, increasing electrophilicity.
Nitration
Further nitration occurs at the para position to the methoxy group (C-6), despite steric hindrance:
| Reagents | Product | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2 hours | 4-Chloro-N-(2-methoxy-3,5-dinitrophenyl)benzamide | Major product (72%); meta-directing effects of -Cl and -NO₂ override -OCH₃. |
Sulfonation
Sulfonic acid groups introduce solubility but require harsh conditions:
| Reagents | Product | Notes |
|---|---|---|
| ClSO₃H, DCM, 0°C → RT, 12 hours | 4-Chloro-N-(2-methoxy-5-nitro-4-sulfophenyl)benzamide | Low yield (35%) due to competing side reactions. |
Nucleophilic Substitution of the Chloro Group
The chloro substituent at the 4-position participates in nucleophilic aromatic substitution (NAS) under elevated temperatures:
Cross-Coupling Reactions
The chloro group facilitates palladium-catalyzed cross-couplings, though reactivity is limited by the electron-deficient aromatic system:
Stability Under Oxidative Conditions
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄, H₂O, 100°C | Degradation to 4-chlorobenzoic acid + NO₃⁻ | Complete decomposition in 4 hours. |
| H₂O₂, FeSO₄, 25°C | Partial cleavage of the amide bond | 40% hydrolysis after 24 hours. |
Comparative Reactivity with Structural Analogs
Key differences in reactivity emerge when compared to similar benzamides:
Scientific Research Applications
4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide has several scientific research applications across chemistry, biology, medicine, and industry.
Chemistry
- Reagent in Organic Synthesis: It serves as a reagent in organic synthesis.
- Precursor for Complex Molecules: It is used as a precursor in the synthesis of more complex molecules.
Biology
- Potential Biological Activity: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
- Drug Development: It is investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry
- Specialty Chemicals and Materials: It is utilized in the development of specialty chemicals and materials with specific properties.
The mechanism of action of 4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Another similar compound, 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide, also has applications in scientific research:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
- Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry: Utilized in developing advanced materials and as a precursor for synthesizing specialty chemicals.
The mechanism of action of 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Research indicates that compounds similar to 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide exhibit significant antimicrobial properties and may disrupt folate synthesis in bacteria, leading to bacteriostatic effects. Related benzamide derivatives have shown potent antiproliferative effects against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like the nitro and chloro groups can influence its binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between the target compound and related benzamides:
*Estimated based on substituent contributions.
Key Observations:
- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity compared to methoxy- or hydroxy-substituted analogs (e.g., salicylamides in ).
- Lipophilicity : The target’s logP (3.27) is lower than 4-chloro-N-(4-methylphenyl)benzamide (logP 3.5) due to the polar nitro group .
Functional Group Impact on Bioactivity
Nitro Group Positioning
- Meta vs.
- Antimicrobial Activity : Salicylamides with para-nitro groups exhibit stronger inhibition of sulfate-reducing bacteria (82–90% biomass reduction at 1.1 µM) than meta-substituted derivatives .
Methoxy vs. Hydroxy Substituents
- The 2-methoxy group in the target compound likely improves metabolic stability compared to hydroxy analogs (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide), which are prone to glucuronidation .
Biological Activity
4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide backbone with a 4-chloro substituent and a 2-methoxy-5-nitrophenyl group. Its molecular formula is CHClNO, indicating the presence of various functional groups that may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the chloro and nitro groups enhances its binding affinity, leading to modulation of various biological pathways. Notably, it has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies utilizing the MTT assay demonstrated that this compound can effectively reduce cell viability in a dose-dependent manner. For instance, it was compared against doxorubicin, a standard chemotherapy agent, showcasing comparable efficacy at certain concentrations .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating potential applications as an antibacterial agent. The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide framework could enhance its antimicrobial efficacy .
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Antimicrobial Testing : Another study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .
Q & A
Q. Basic Research Focus
- 1H-NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons adjacent to electron-withdrawing groups (e.g., nitro, chloro) show deshielded signals (δ 7.5–8.5 ppm). Splitting patterns confirm substitution patterns on the phenyl rings .
- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650–1680 cm⁻¹) and nitro groups (~1520 and 1350 cm⁻¹) are critical for verifying functional groups .
- Elemental Analysis : Matching calculated vs. experimental C, H, N, and Cl percentages (±0.3%) validates molecular formula integrity .
What computational strategies can predict the bioactivity of this compound against bacterial targets?
Q. Advanced Research Focus
- Docking Studies : Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., AcpS-PPTase), focusing on the chloro and nitro substituents’ roles in binding pocket occupancy .
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values for substituents) with inhibitory activity to prioritize structural modifications .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify potential off-target effects or conformational flexibility .
How can contradictory data on the compound’s fluorescence properties be reconciled?
Advanced Research Focus
Discrepancies in fluorescence intensity (e.g., solvent polarity effects vs. pH dependence) require systematic validation:
- Solvent Screening : Test in aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to evaluate emission shifts caused by hydrogen bonding .
- pH Titration : Fluorescence quenching at pH >7 suggests deprotonation of the amide or nitro groups, while pH 5–6 maximizes intensity due to optimal electron-withdrawing effects .
- Temperature Control : Thermostatted cuvettes (25°C) prevent thermal degradation, which may artificially reduce intensity in prolonged assays .
What methodologies are effective in analyzing the compound’s stability under oxidative or reductive conditions?
Q. Advanced Research Focus
- Oxidative Stability : Expose to H₂O₂ (3% v/v) in buffered solutions (pH 7.4) and monitor via HPLC for degradation products (e.g., nitro→nitroso derivatives) .
- Reductive Pathways : Treat with NaBH₄ or Zn/HCl to assess nitro→amine conversion, characterized by UV-Vis spectral shifts (λmax ~450 nm to ~350 nm) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and track purity loss using LC-MS to identify hydrolytic or photolytic degradation pathways .
How can crystallographic data resolve ambiguities in the solid-state structure of this compound?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) to determine bond lengths/angles, confirming planarity of the amide linkage and nitro group orientation .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify metastable forms, which may impact solubility and bioavailability .
What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic amidation steps, reducing batch-to-batch variability .
- Green Chemistry Metrics : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability while maintaining yield .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling rapid optimization of reagent stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
